N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide
Overview
Description
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound. Sulfonamides are a class of compounds that contain the sulfonamide functional group attached to an aromatic ring. This particular compound is known for its complex structure, which includes a piperazine ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines can then be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which includes a piperazine ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2,6-dimethyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S2/c1-16-6-9-19(10-7-16)29(25,26)23(5)21-17(2)8-11-20(18(21)3)30(27,28)24-14-12-22(4)13-15-24/h6-11H,12-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSKNGNFKHCXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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